
9-Ethoxyaristolactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethoxyaristolactone, also known as this compound, is a useful research compound. Its molecular formula is C19H14O6 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Aristolochic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established protocols for synthesizing and purifying 9-Ethoxyaristolactone?
Synthesis typically involves multi-step organic reactions, starting with precursor lactones. Purification often employs column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC. Ensure detailed documentation of solvent ratios, temperature, and reaction times for reproducibility. Characterization requires NMR (¹H, ¹³C), HRMS, and X-ray crystallography to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Prioritize:
- NMR spectroscopy to confirm ethoxy group positioning and lactone ring conformation.
- Mass spectrometry (HRMS) for molecular formula validation.
- HPLC-PDA/MS for purity assessment (>95% by area normalization). Include raw spectral data in supplementary materials, referencing IUPAC guidelines for spectral interpretation .
Q. How should researchers design bioactivity assays for this compound?
Use standardized assays (e.g., MTT for cytotoxicity, enzyme inhibition kinetics) with positive controls (e.g., doxorubicin for cytotoxicity). Validate results via dose-response curves (IC₅₀ calculations) and triplicate trials. Address solvent interference by including vehicle controls (e.g., DMSO <0.1% v/v) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Conduct a meta-analysis of experimental variables:
- Compare cell lines (e.g., HeLa vs. primary cells), culture conditions, and compound solubility.
- Evaluate assay endpoints (e.g., apoptosis markers vs. proliferation rates).
- Use statistical tools (ANOVA, Tukey’s HSD) to identify confounding factors. Replicate conflicting studies with harmonized protocols .
Q. What computational strategies predict this compound’s molecular interactions?
Apply:
- Docking studies (AutoDock Vina, Schrödinger) to map binding affinities with target proteins (e.g., kinases).
- MD simulations (GROMACS) to assess stability of ligand-protein complexes.
- QSAR models to correlate substituent modifications with activity trends. Validate predictions with in vitro assays .
Q. What methodologies optimize this compound’s extraction from natural sources?
Use response surface methodology (RSM) to test variables:
- Solvent polarity (ethanol-water gradients).
- Extraction time/temperature (microwave-assisted vs. Soxhlet).
- Solid-liquid ratios. Quantify yield via HPLC and optimize for scalability while minimizing degradation .
Q. How should researchers address discrepancies in reported pharmacokinetic properties?
Design cross-species studies (rodent vs. non-rodent models) with LC-MS/MS quantification. Assess:
- Plasma protein binding (equilibrium dialysis).
- Metabolic stability (microsomal incubation).
- Bioavailability (IV vs. oral administration). Normalize data to body surface area for translational relevance .
Q. Methodological Best Practices
- Data Presentation : Use SI units, significant figures, and error bars (SEM/SD) in graphs. Provide raw data tables in appendices .
- Reproducibility : Document instrument calibration (e.g., NMR shimming, HPLC column batches) and batch-to-bcompound variability .
- Literature Review : Systematically catalog studies using PRISMA frameworks, highlighting gaps in mechanistic studies or toxicity profiles .
属性
CAS 编号 |
122739-10-0 |
---|---|
分子式 |
C19H14O6 |
分子量 |
338.3 g/mol |
IUPAC 名称 |
12-ethoxy-14-methoxy-3,5,10-trioxapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13(18),14,16-heptaen-9-one |
InChI |
InChI=1S/C19H14O6/c1-3-22-17-13-9(5-4-6-11(13)21-2)14-15-10(19(20)25-18(15)17)7-12-16(14)24-8-23-12/h4-7H,3,8H2,1-2H3 |
InChI 键 |
UTAAFLZEDRWMGC-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)O2)OCO5 |
规范 SMILES |
CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)O2)OCO5 |
Key on ui other cas no. |
122739-10-0 |
同义词 |
9-ethoxyaristolactone aristolactone, 9-ethoxy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。